![molecular formula C16H32NO8P B1195558 1,2-Dibutyryl-sn-glycero-3-phosphocholine CAS No. 3355-26-8](/img/structure/B1195558.png)
1,2-Dibutyryl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dibutyryl-sn-glycero-3-phosphocholine involves key steps of acylation and catalysis. For example, 1-O-trityl-sn-glycero-3-phosphocholine has been synthesized as an intermediate in the preparation of mixed-acid 1,2-diacylglycerophosphocholines, involving acylation and one-pot reactions with fatty acid anhydrides or acyltriazolides in the presence of borontrifluoride-etherate as a catalyst (Hermetter et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound is defined by its sn-glycerol backbone and the acyl or alkyl groups at the 1 and 2 positions. For instance, the single crystal structure of a mixed-chain triacylglycerol, 1,2-dipalmitoyl-3-acetyl-sn-glycerol, offers insights into the molecular arrangement and the glycerol backbone conformation (Goto et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving this compound are influenced by the reactivity of its functional groups. For instance, the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a derivative, showcases the reactivity of the acyl and alkyl groups (Wykle et al., 1980).
Physical Properties Analysis
The physical properties of this compound, such as melting point and solubility, are influenced by the length and saturation of its acyl chains. Differential scanning calorimetry studies of phospholipids provide insights into their phase behavior and transition temperatures (Ali & Bittman, 1996).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and stability, are shaped by its chemical structure. The presence of ester or ether bonds in the molecule affects its susceptibility to hydrolysis and oxidation. Studies on analogous compounds like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine help in understanding these aspects (Blank et al., 1981).
Scientific Research Applications
Enzymatic Synthesis and Biological Properties : A study by Wykle, Malone, and Snyder (1980) described the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a compound with potent antihypertensive and platelet-aggregating properties. They explored the synthesis process and discussed its physiological importance (Wykle, Malone, & Snyder, 1980).
Structural Biology and Spectroscopic Studies : Wu et al. (2010) used isotropically tumbling small bicelles formed by mixtures including 1,2-Dibutyryl-sn-glycero-3-phosphocholine for structural biology studies. They assessed the size, stability, and utility of these bicelles, demonstrating their usefulness in spectroscopic studies and structural refinement of proteins (Wu et al., 2010).
Effects on Exocrine Secretory Glands : Söling, Eibl, and Fest (1984) investigated the impact of analogs of this compound on amylase secretion from exocrine glands. They found that these compounds could significantly stimulate amylase release, resembling the effects produced by acetylcholine (Söling, Eibl, & Fest, 1984).
Lipid Bilayer Membranes and Drug Delivery : Peyret et al. (2017) discussed the preparation of liposomes in polymersomes, using phosphocholine derivatives, including this compound. They highlighted the potential for controlled sequential release of compounds, which could be significant for drug delivery and chemical reactions within confined spaces (Peyret et al., 2017).
Molecular Dynamics Simulations : Poger and Mark (2010) validated molecular dynamics simulations of phosphatidylcholine lipid bilayers, which included this compound. Their research provided insights into the structure and hydration of these bilayers, crucial for understanding membrane dynamics (Poger & Mark, 2010).
Mechanism of Action
Target of Action
The primary target of 1,2-Dibutyryl-sn-glycero-3-phosphocholine is the cell membrane . It interacts with the phospholipid structures of the cell membrane, promoting the adhesion of nanoparticles to bio-membranes .
Mode of Action
This compound interacts with its targets by mimicking the structure of phospholipids in the cell membrane . This similarity in structure allows it to effectively adhere to the membranes of axons, dendrites, and myelin sheaths .
Biochemical Pathways
It is known that it can enhance the constancy and in vitro antiproliferative effect of certain drugs .
Pharmacokinetics
It is known that it can be used to enhance the bioavailability of certain drugs .
Result of Action
The result of this compound’s action is the enhanced distribution and transport of nanoparticles in the brain . It has been observed that nanoparticles coated with this compound enter cells more easily and are transported in the brain faster than those without it .
Safety and Hazards
Future Directions
The characteristics of iron oxide nanoparticles that are modified by phospholipids, such as 1,2-Dibutyryl-sn-glycero-3-phosphocholine, lead to potential applications in drug delivery or activating neuron membrane channels . The interaction between two representatives of selective serotonin reuptake inhibitors and large unilamellar vesicles (LUVs) composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) was investigated to determine the driving force of the drug partitioning across lipid membranes .
properties
IUPAC Name |
[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJYAMAPPUXBSC-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955182 | |
Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3355-26-8 | |
Record name | 1,2-Dibutyrylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Dibutyryl-sn-glycero-3-phosphocholine interact with Phospholipase A2 (PLA2) from different snake venoms?
A1: Research suggests that this compound, abbreviated as diC4PC, interacts differently with PLA2 enzymes derived from various snake venoms [, ].
- Crotalus atrox (Western Diamondback rattlesnake) PLA2: diC4PC, even at a concentration of 40 mM, did not affect the dimerization of this PLA2 enzyme []. This suggests that diC4PC might not be a potent substrate or inhibitor for this specific PLA2.
- Naja naja naja (Pakistani cobra) PLA2: While diC4PC at low concentrations did not influence the dimerization of this PLA2, its presence at higher enzyme concentrations led to increased sedimentation coefficients compared to predictions based on thermodynamic studies []. This observation suggests potential interactions between diC4PC and Naja naja naja PLA2, possibly leading to the formation of enzyme-substrate complexes.
Q2: Does the length of the acyl chain in phospholipid analogs influence their interaction with PLA2?
A2: Yes, the research on Agkistrodon piscivorus piscivorus (App-D49) PLA2 demonstrates that the acyl chain length of phospholipid analogs significantly impacts their interaction with the enzyme []. The study modified App-D49 PLA2 by attaching acyl groups of varying lengths (lauroyl to palmitoyl) to specific lysine residues. These modifications resulted in enhanced enzyme activity towards densely packed phospholipid bilayers like large unilamellar vesicles (LUV). The study suggests that the longer acyl chains facilitated hydrophobic interactions between the modified enzyme and the phospholipid membranes, leading to increased activity. Conversely, the study also found that shorter acyl chains, like in 7,10-dioctanoyl-App-D49, did not exhibit this enhanced interaction or activity.
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